molecular formula C24H40O4 B12429722 Chenodeoxycholic Acid-d9

Chenodeoxycholic Acid-d9

Cat. No.: B12429722
M. Wt: 401.6 g/mol
InChI Key: RUDATBOHQWOJDD-NPFMQFSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chenodeoxycholic Acid-d9 is a deuterated form of Chenodeoxycholic Acid, a primary bile acid synthesized in the liver from cholesterol. This compound is known for its role in the metabolism of cholesterol and its involvement in various physiological processes. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the pharmacokinetics of bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chenodeoxycholic Acid can be synthesized through several chemical routes. One common method involves the extraction of Chenodeoxycholic Acid from bile, followed by chemical synthesis to introduce the deuterium atoms. The synthesis typically involves multiple steps, including hydroxylation and oxidation reactions, under controlled conditions .

Industrial Production Methods

Industrial production of Chenodeoxycholic Acid-d9 involves large-scale extraction from animal bile, followed by chemical modification to introduce deuterium. This process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

CDCA-d9 undergoes oxidation at the 7α-hydroxyl group, a reaction critical for modifying its biological activity:

  • Oxidants : N-Bromosuccinimide (NBS), NaClO, or H₂O₂ in acetone-water mixtures .

  • Product : 7-keto-lithocholic acid intermediate, confirmed via thin-layer chromatography (TLC) .

Reaction Conditions :

ParameterValueSource
SolventAcetone-water (2:1 v/v)
Time2 hours (protected from light)
Yield94% (white solid)

Reduction Reactions

The Huang Min-lon reduction converts oxidized intermediates into lithocholic acid:

  • Agents : Hydrazine hydrate and potassium hydroxide in diglycol .

  • Conditions : 120–200°C for 6 hours, yielding lithocholic acid .

Mechanism :

7 keto intermediateHydrazine KOHLithocholic Acid d9\text{7 keto intermediate}\xrightarrow{\text{Hydrazine KOH}}\text{Lithocholic Acid d9}

Key Data :

ParameterValueSource
Temperature120–200°C
Molar Ratio (Substrate:Reagents)1:10:10 (CDCA-d9:Hydrazine:KOH)

Conjugation Reactions

CDCA-d9 conjugates with amino acids in the liver to form water-soluble derivatives:

  • Products : Taurochenodeoxycholate-d9 (with taurine) or glycochenodeoxycholate-d9 (with glycine) .

  • Role : Enhances solubility for biliary secretion and intestinal fat emulsification .

Reaction Pathway :

CDCA d9+Taurine GlycineEnzymaticConjugated Bile Acid d9\text{CDCA d9}+\text{Taurine Glycine}\xrightarrow{\text{Enzymatic}}\text{Conjugated Bile Acid d9}

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition

  • CDCA-d9 inhibits 11β-HSD2 (IC₅₀ = 22 μM), enabling cortisol-induced activation of mineralocorticoid receptors .

  • Consequence : Sodium retention and potassium loss, relevant in cholestatic conditions .

Farnesoid X Receptor (FXR) Activation

  • CDCA-d9 activates FXR, modulating cholesterol metabolism and bile acid homeostasis .

  • Downstream Effects : Suppresses hepatic lipogenesis and enhances bile acid export .

Microbial Biotransformation

Gut microbiota metabolize unabsorbed CDCA-d9 into secondary bile acids:

  • Primary Product : Lithocholic acid-d9 (via 7α-dehydroxylation) .

  • Epimerization : Converts to ursodeoxycholic acid-d9 under anaerobic conditions .

Key Pathway :

CDCA d9Gut BacteriaLithocholic Acid d9\text{CDCA d9}\xrightarrow{\text{Gut Bacteria}}\text{Lithocholic Acid d9}

Research Implications

  • Analytical Chemistry : CDCA-d9 serves as an internal standard in mass spectrometry due to its isotopic stability .

  • Therapeutic Development : Its FXR modulation is explored for treating metabolic disorders (e.g., gallstones, cholestasis) .

Scientific Research Applications

Chenodeoxycholic Acid-d9 has a wide range of applications in scientific research:

Mechanism of Action

Chenodeoxycholic Acid-d9 exerts its effects by activating nuclear receptors such as the farnesoid X receptor (FXR). This activation leads to the regulation of genes involved in cholesterol metabolism and bile acid synthesis. The compound also inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, reducing cholesterol synthesis in the liver .

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.

    Ursodeoxycholic Acid: A secondary bile acid used therapeutically for gallstone dissolution.

    Deoxycholic Acid: A secondary bile acid involved in fat emulsification.

Uniqueness

Chenodeoxycholic Acid-d9 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of bile acids. This labeling provides more precise data in research compared to non-deuterated forms .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Chenodeoxycholic Acid-d9 modulates metabolic pathways, and how can researchers design experiments to investigate these pathways?

Chenodeoxycholic Acid (CDCA) and its deuterated analog (CDCA-d9) act as agonists for the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid synthesis, lipid metabolism, and glucose homeostasis . To study these mechanisms:

  • In vitro : Use FXR reporter assays (e.g., luciferase-based systems) in hepatocyte cell lines (HepG2, primary hepatocytes) to quantify receptor activation.
  • In vivo : Employ FXR knockout (KO) mouse models to compare metabolic outcomes (e.g., serum cholesterol, bile acid profiles) between wild-type and KO animals treated with CDCA-d9 .
  • Analytical methods : Quantify deuterated bile acids in biological matrices using LC-MS/MS with stable isotope-labeled internal standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

CDCA-d9 is a deuterated compound requiring specific handling:

  • Storage : Keep at -20°C in airtight containers to prevent degradation .
  • Exposure control : Use PPE (gloves, lab coats) to avoid skin/eye irritation, as bile acids can disrupt membrane integrity .
  • Waste disposal : Follow institutional guidelines for organic solvents and deuterated compounds to minimize environmental impact .

Q. Which analytical techniques are most effective for quantifying this compound and distinguishing it from endogenous bile acids?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Utilize deuterium labeling to differentiate CDCA-d9 from non-deuterated analogs based on mass shifts (e.g., m/z 392 → 401) .
  • Selectivity validation : Test cross-reactivity with structurally similar bile acids (e.g., cholic acid) using molecularly imprinted polymer (MIP) sensors, which show 15-fold higher selectivity for cholic acid over CDCA .
  • Data normalization : Include internal standards (e.g., d4-CDCA) to correct for matrix effects in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data on CDCA efficacy for rare diseases like cerebrotendinous xanthomatosis (CTX)?

Limitations in existing CTX studies (small sample sizes, retrospective designs, confounding treatments) necessitate:

  • Multi-center collaborations : Pool data across regions to increase statistical power .
  • Longitudinal designs : Track biomarkers (e.g., urinary bile alcohols, plasma cholestanol) over decades to assess long-term outcomes .
  • Dose-response studies : Optimize dosing (e.g., 15 mg/kg/day in children) using pharmacokinetic modeling to balance efficacy and hepatotoxicity .

Q. What strategies improve the synthesis and stability of deuterated bile acids like CDCA-d9 for metabolic tracing studies?

  • Synthetic routes : Optimize deuteration at positions 2,2,4,4 via catalytic exchange reactions using deuterium oxide and palladium catalysts .
  • Stability testing : Conduct accelerated degradation studies under varying pH and temperature conditions to identify optimal storage formulations .
  • Purity validation : Use HPLC with charged aerosol detection (CAD) to achieve ≥98% purity, critical for minimizing isotopic interference in MS analyses .

Q. How can CDCA-d9 be used to elucidate gut-liver axis interactions in metabolic diseases?

  • Gnotobiotic models : Colonize germ-free mice with human microbiota and administer CDCA-d9 to trace microbial bile acid modifications (e.g., dehydroxylation to lithocholic acid) .
  • Fecal metabolomics : Combine LC-MS/MS with 16S rRNA sequencing to correlate CDCA-d9 levels with microbial community shifts .
  • Barrier function assays : Measure intestinal permeability (e.g., FITC-dextran assay) in response to CDCA-d9 treatment to assess gut-liver signaling .

Q. What methodological considerations ensure specificity when using CDCA-d9 as an internal standard in pharmacokinetic studies?

  • Isobaric interference : Confirm absence of overlapping peaks with endogenous bile acids using high-resolution MS (HRMS) .
  • Matrix effects : Spike CDCA-d9 into plasma/serum from untreated subjects to validate recovery rates (target: 85–115%) .
  • Cross-validation : Compare deuterated vs. non-deuterated CDCA pharmacokinetics in parallel cohorts to confirm isotopic stability .

Properties

Molecular Formula

C24H40O4

Molecular Weight

401.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D

InChI Key

RUDATBOHQWOJDD-NPFMQFSDSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.